[(2R,6S)-2,6-Dimethylmorpholin-4-yl](phenyl)methanone
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Overview
Description
(2R,6S)-2,6-Dimethylmorpholin-4-ylmethanone is a chemical compound with a unique structure that combines a morpholine ring with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethylmorpholin-4-ylmethanone typically involves the reaction of 2,6-dimethylmorpholine with a phenylmethanone derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Dimethylmorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2R,6S)-2,6-Dimethylmorpholin-4-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-Dimethylmorpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,6S)-2,6-Dimethylmorpholin-4-yl]methylbenzoic acid
- (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine
Uniqueness
(2R,6S)-2,6-Dimethylmorpholin-4-ylmethanone is unique due to its specific stereochemistry and the combination of a morpholine ring with a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
61636-31-5 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-10-8-14(9-11(2)16-10)13(15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+ |
InChI Key |
YHLPSSWCPPYPDC-PHIMTYICSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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